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Compound of Interest

Compound Name:
4'-(4-

Fluorobenzyloxy)acetophenone

Cat. No.: B1301805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4'-(4-Fluorobenzyloxy)acetophenone is an aromatic ketone that holds potential as a building

block in medicinal chemistry and drug discovery. This technical guide provides a

comprehensive overview of its fundamental properties, a detailed experimental protocol for its

synthesis via the Williamson ether synthesis, and its characterization through various

spectroscopic techniques. While specific biological activities and signaling pathways for this

compound are not yet extensively documented in publicly available literature, this guide lays

the groundwork for future research and development by providing essential chemical and

physical data.

Core Properties
4'-(4-Fluorobenzyloxy)acetophenone is a solid compound at room temperature. Its core

chemical and physical properties are summarized in the table below, compiled from available

chemical supplier data.
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Property Value Reference

CAS Number 72293-96-0 [1]

Molecular Formula C₁₅H₁₃FO₂ [1]

Molecular Weight 244.26 g/mol [1]

Melting Point 79 °C [1]

Physical Form Solid

Boiling Point Data not available

Solubility Data not available

Synthesis
The synthesis of 4'-(4-Fluorobenzyloxy)acetophenone can be effectively achieved through

the Williamson ether synthesis. This method involves the reaction of a phenoxide with a

primary alkyl halide. In this case, 4-hydroxyacetophenone is deprotonated to form a phenoxide

ion, which then acts as a nucleophile to attack 4-fluorobenzyl halide.

Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram:
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Figure 1: Williamson Ether Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis
This protocol is a general representation of the Williamson ether synthesis adapted for the

preparation of 4'-(4-Fluorobenzyloxy)acetophenone.

Materials:

4-Hydroxyacetophenone

4-Fluorobenzyl bromide (or chloride)

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Acetone or Dimethylformamide (DMF)

Stirring apparatus

Reflux condenser

Separatory funnel

Rotary evaporator

Recrystallization solvent (e.g., ethanol)

Procedure:

Deprotonation: In a round-bottom flask, dissolve 4-hydroxyacetophenone in a suitable

solvent such as acetone or DMF. Add a base, such as potassium carbonate or sodium

hydride, to the solution. If using potassium carbonate, a slight excess (1.5-2 equivalents) is

recommended. If using sodium hydride, use an equimolar amount and handle with extreme

care under an inert atmosphere. Stir the mixture at room temperature for 30-60 minutes to

allow for the formation of the phenoxide salt.

Nucleophilic Substitution: To the stirred suspension of the phenoxide, add an equimolar

amount of 4-fluorobenzyl bromide (or chloride) dropwise.

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The

reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is

typically complete within 4-24 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. If potassium

carbonate was used, filter the solid byproducts. If DMF was the solvent, pour the reaction

mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The

crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to

yield pure 4'-(4-Fluorobenzyloxy)acetophenone.
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Spectroscopic Characterization (Predicted)
As experimental spectra for 4'-(4-Fluorobenzyloxy)acetophenone are not readily available,

the following are predicted characteristic peaks based on the analysis of its structural

components and data from similar compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

benzylic methylene protons, and the methyl protons of the acetyl group.

Aromatic Protons
(δ 6.9-8.0 ppm)

Benzylic CH2
(δ ~5.1 ppm)

Acetyl CH3
(δ ~2.5 ppm)

Click to download full resolution via product page

Figure 2: Predicted ¹H NMR Regions

Aromatic Protons: Multiple signals in the range of δ 6.9-8.0 ppm. The protons on the

acetophenone ring and the fluorobenzyl ring will exhibit complex splitting patterns (doublets

and triplets) due to coupling.

Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.1 ppm.

Acetyl Protons (-CO-CH₃): A singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the

benzylic carbon, and the methyl carbon.

Carbonyl Carbon (>C=O): A signal in the downfield region, around δ 197 ppm.

Aromatic Carbons: Multiple signals between δ 114-164 ppm. The carbon attached to the

fluorine atom will show a large C-F coupling constant.

Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70 ppm.
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Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26 ppm.

IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the

carbonyl group and the ether linkage.

C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.

C-O-C Stretch (Ether): A strong peak in the region of 1250-1050 cm⁻¹.

C-F Stretch: An absorption band in the range of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 244. Key

fragmentation patterns would likely involve the cleavage of the benzylic ether bond and the loss

of the acetyl group.

Expected Fragmentation:

[M - CH₃CO]⁺: Loss of the acetyl group (m/z = 201).

[M - C₇H₆F]⁺: Cleavage of the fluorobenzyl group (m/z = 135).

[C₇H₆F]⁺: The fluorobenzyl cation (m/z = 109).

[C₈H₇O]⁺: The acetylphenyl cation (m/z = 119).

Biological Activity and Drug Development Potential
While specific studies on the biological activity of 4'-(4-Fluorobenzyloxy)acetophenone are

not extensively reported, the acetophenone scaffold is a common feature in many biologically

active compounds. Acetophenone derivatives have been investigated for a wide range of

pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2].
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The introduction of a fluorine atom and a benzyloxy group can significantly modulate the

pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is a

common strategy in drug design to enhance metabolic stability and binding affinity[3].

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific

biological targets and potential therapeutic applications of 4'-(4-
Fluorobenzyloxy)acetophenone.

Conclusion
This technical guide provides a foundational understanding of the basic properties, synthesis,

and characterization of 4'-(4-Fluorobenzyloxy)acetophenone. The detailed experimental

protocol for its synthesis via the Williamson ether synthesis offers a practical starting point for

researchers. Although biological activity data is currently limited, the structural features of this

compound suggest it may be a valuable intermediate for the development of novel therapeutic

agents. Further investigation into its pharmacological profile is warranted to unlock its full

potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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